molecular formula C9H13NO2S B1434861 Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate CAS No. 1803586-63-1

Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate

Cat. No.: B1434861
CAS No.: 1803586-63-1
M. Wt: 199.27 g/mol
InChI Key: SHXQIYBNJLXFFO-UHFFFAOYSA-N
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Description

Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate typically involves the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group is converted into a methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiazole ring is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines, which are saturated analogs of thiazoles.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Researchers are investigating its potential as a lead compound for the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the thiazole ring.

Comparison with Similar Compounds

    Thiazole: The parent compound of Methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate.

    4-Methylthiazole: A simpler derivative with a methyl group at the 4-position.

    Thiazolidine: The reduced form of thiazole.

Uniqueness: this compound is unique due to the presence of both a thiazole ring and a butanoate ester group. This combination imparts specific chemical and biological properties that are not found in simpler thiazole derivatives. The ester group can undergo hydrolysis, releasing the active thiazole moiety, which can then interact with biological targets.

Properties

IUPAC Name

methyl 4-(4-methyl-1,3-thiazol-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-6-13-8(10-7)4-3-5-9(11)12-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXQIYBNJLXFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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